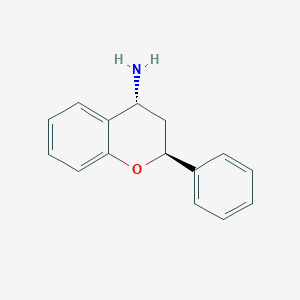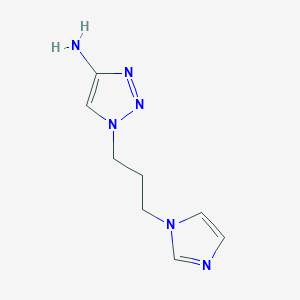
1-(3-(1h-Imidazol-1-yl)propyl)-1h-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings These structures are known for their significant roles in medicinal chemistry due to their biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia.
Formation of the Triazole Ring: The triazole ring is often formed via a click reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Linking the Rings: The final step involves linking the imidazole and triazole rings through a propyl chain, which can be achieved using appropriate alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly for its anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets. The imidazole and triazole rings can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, such as DNA synthesis or protein function, which is particularly useful in antimicrobial and anticancer applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Imidazole: Known for its broad range of biological activities, including antifungal and antibacterial properties.
1,2,3-Triazole: Widely used in medicinal chemistry for its stability and ability to form strong hydrogen bonds.
Benzimidazole: Another heterocyclic compound with significant biological activity, used in various pharmaceuticals.
Uniqueness
1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine is unique due to the combination of imidazole and triazole rings, which can provide synergistic effects in its biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H12N6 |
|---|---|
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
1-(3-imidazol-1-ylpropyl)triazol-4-amine |
InChI |
InChI=1S/C8H12N6/c9-8-6-14(12-11-8)4-1-3-13-5-2-10-7-13/h2,5-7H,1,3-4,9H2 |
InChI-Schlüssel |
MNPUPWSMUYKCBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)CCCN2C=C(N=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


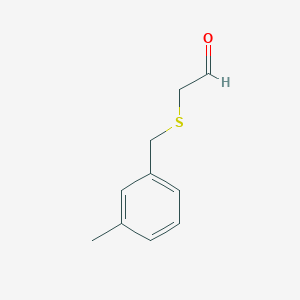
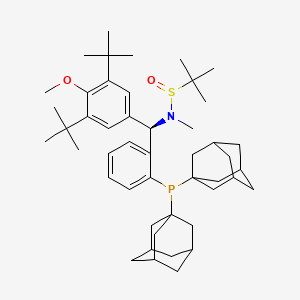
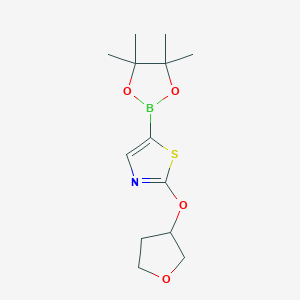
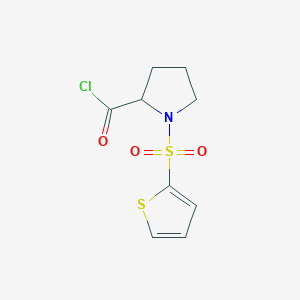


![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13642626.png)
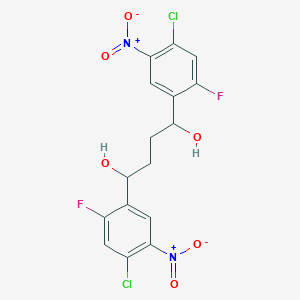
![2-(Azidomethyl)bicyclo[2.2.1]heptane](/img/structure/B13642640.png)
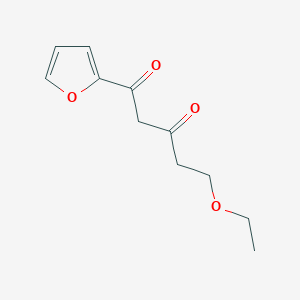
![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanoic acid](/img/structure/B13642648.png)

![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)
